4-(Phenylethynyl)cinnoline
CAS No.:
Cat. No.: VC15952828
Molecular Formula: C16H10N2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10N2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 4-(2-phenylethynyl)cinnoline |
| Standard InChI | InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-9,12H |
| Standard InChI Key | KKMUVYCJIGMQEX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CN=NC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-(Phenylethynyl)cinnoline possesses the IUPAC name 4-(2-phenylethynyl)cinnoline and the canonical SMILES C1=CC=C(C=C1)C#CC2=CN=NC3=CC=CC=C32. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀N₂ |
| Molecular Weight | 230.26 g/mol |
| InChI Key | KKMUVYCJIGMQEX-UHFFFAOYSA-N |
| PubChem CID | 73555110 |
The planar cinnoline system enables π-stacking interactions, while the phenylethynyl group enhances hydrophobic binding to biological targets . X-ray crystallography of analogous terphenyl derivatives confirms that ethynyl linkages preserve aromatic conjugation, a feature critical for maintaining bioactivity .
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct signals for ethynyl protons (δ 3.1–3.3 ppm) and cinnoline aromatic protons (δ 7.2–8.1 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 230.1, consistent with the molecular formula.
Synthetic Methodologies
Widman–Stoermer Synthesis
The Widman–Stoermer method involves cyclization of o-aminobenzaldehyde derivatives with nitrous acid to form cinnoline cores. For 4-(Phenylethynyl)cinnoline, subsequent Sonogashira coupling introduces the phenylethynyl group:
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Cinnoline Core Formation:
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Palladium-Catalyzed Coupling:
Yields exceed 85% under optimized conditions (50°C, 12 h) .
Borsche Cinnoline Synthesis
Alternative routes employ the Borsche synthesis, which cyclizes arylhydrazones with phosphoryl chloride. While less common for ethynyl derivatives, this method offers scalability for gram-scale production.
Biological Activity and Mechanisms
Antiproliferative Effects
Fluorinated analogs of 4-(Phenylethynyl)cinnoline demonstrate potent activity against colorectal cancer (LS174T) cells, with IC₅₀ values <1 μM . Key mechanisms include:
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MAT2A Inhibition: Binding to the catalytic site of methionine S-adenosyltransferase-2, reducing S-adenosylmethionine (SAM) levels .
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Cell Cycle Arrest: Downregulation of cyclin D1 and upregulation of p21, inducing G₁-phase arrest .
Selectivity and Toxicity Profiles
Compared to 5-fluorouracil, 4-(Phenylethynyl)cinnoline derivatives exhibit superior selectivity for cancer cells over normal fibroblasts (HEL 299) . Toxicity assays show no hERG channel activation, minimizing cardiac risks .
Challenges and Future Directions
Current limitations include poor aqueous solubility and metabolic instability. Strategies to address these include:
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Prodrug Design: Phosphonooxymethyl derivatives to enhance bioavailability.
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Nanoformulations: Liposomal encapsulation for targeted delivery.
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